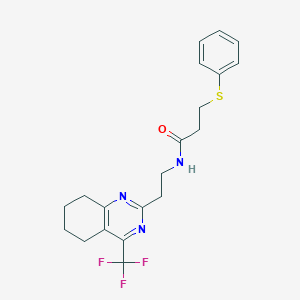

![molecular formula C13H8F3NO3S B2699231 3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid CAS No. 866150-49-4](/img/structure/B2699231.png)

3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

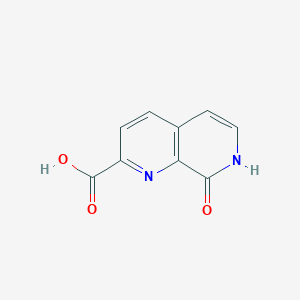

“3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C13H8F3NO3S . It is a derivative of benzoic acid, which is a common component in a variety of synthetic compounds .

Molecular Structure Analysis

The molecular structure of “3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid” consists of a thiophene ring attached to a carboxylic acid group and an amine group that is further connected to a benzoyl group with a trifluoromethyl substituent .Scientific Research Applications

Luminescent Metal Organic Frameworks (MOFs)

Research led by Das and Mandal (2018) focused on the strategic design of a luminescent MOF, demonstrating its application in selective gas/vapor sorption and nanomolar sensing of 2,4,6-Trinitrophenol (TNP) in water. The study underscores the MOF's exceptional sorption selectivity for CO2 over N2 and H2, alongside its remarkable capability in ultrafast detection of TNP, surpassing previous records for sensitivity. This work illustrates the potential of functionalized MOFs in environmental monitoring and gas storage applications (Das & Mandal, 2018).

Palladium-Catalyzed Perarylation

Nakano et al. (2008) explored the palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids, revealing a method for the synthesis of tetraarylated products through C-H bond cleavage and decarboxylation. This approach opens new avenues for the functionalization of thiophene and furan derivatives, potentially useful in creating complex organic molecules for pharmaceutical and materials science research (Nakano et al., 2008).

Coordination Polymers and Complexes

Research on coordination polymers incorporated with versatile connectors, such as 4-amino-3,5-bis(3-pyridyl)-1,2,4-triazole, demonstrates the significance of substituent effects on the structural assembly of these materials. Such studies highlight the role of these polymers in constructing coordination frameworks with diverse topologies, contributing to the development of novel materials with potential applications in catalysis, drug delivery, and gas storage (Du et al., 2008).

Organic Synthesis and Fluorogenic Reagents

Beale et al. (1989) introduced 3-Benzoyl-2-quinolinecarboxaldehyde as a novel fluorogenic reagent for high-sensitivity chromatographic analysis of primary amines. This development is particularly relevant for bioanalytical applications, where ultra-high sensitivity detection of amino acids and peptides is required (Beale et al., 1989).

properties

IUPAC Name |

3-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3S/c14-13(15,16)8-3-1-2-7(6-8)11(18)17-9-4-5-21-10(9)12(19)20/h1-6H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUMRMUFUGPDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665937 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone](/img/structure/B2699148.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2699150.png)

![1-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide](/img/structure/B2699154.png)

![2-(benzylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2699155.png)

![2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699158.png)

![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2699160.png)

![N-(2-(1H-indol-3-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699162.png)

![3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2699164.png)